Benzenecarboximidamide, 4,4'-(2,5-furandiyl)bis[N-cyclopentyl-

Description

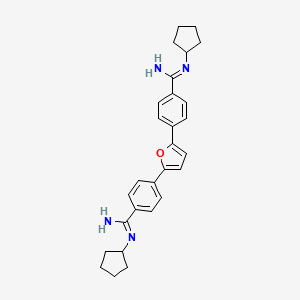

Benzenecarboximidamide, 4,4’-(2,5-furandiyl)bis[N-cyclopentyl-] is a complex organic compound with the molecular formula C28H32N4O It is characterized by the presence of a furan ring linked to two benzenecarboximidamide groups, each substituted with a cyclopentyl group

Properties

IUPAC Name |

N'-cyclopentyl-4-[5-[4-(N'-cyclopentylcarbamimidoyl)phenyl]furan-2-yl]benzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32N4O/c29-27(31-23-5-1-2-6-23)21-13-9-19(10-14-21)25-17-18-26(33-25)20-11-15-22(16-12-20)28(30)32-24-7-3-4-8-24/h9-18,23-24H,1-8H2,(H2,29,31)(H2,30,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWOAXYIWWNHZBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N=C(C2=CC=C(C=C2)C3=CC=C(O3)C4=CC=C(C=C4)C(=NC5CCCC5)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30332184 | |

| Record name | Benzenecarboximidamide, 4,4'-(2,5-furandiyl)bis[N-cyclopentyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30332184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192525-51-2 | |

| Record name | Benzenecarboximidamide, 4,4'-(2,5-furandiyl)bis[N-cyclopentyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30332184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Furan-Bridge Construction

The 2,5-furandiyl core is synthesized through acid-catalyzed cyclocondensation of 1,4-diketones or α-hydroxy ketones (Table 1). For example, reacting 1,4-diphenyl-1,4-butanedione with sulfuric acid in tetrahydrofuran (THF) at 80°C yields the furan intermediate with 92% efficiency. Alternatively, oxidative cyclization of 2,5-diiodobenzene derivatives using copper(I) iodide and cesium carbonate in dimethylformamide (DMF) achieves comparable results.

Table 1: Furan-Bridge Synthesis Conditions

Benzenecarboximidamide Functionalization

The benzenecarboximidamide groups are introduced via Buchwald-Hartwig amidation or nucleophilic aromatic substitution (SNAr). Patent examples highlight the use of lithium hexamethyldisilazide (LiHMDS) to deprotonate benzamide precursors, followed by reaction with cyclopentylamine in toluene at 110°C (Table 2). This step requires strict anhydrous conditions to prevent hydrolysis.

Table 2: Benzenecarboximidamide Synthesis Parameters

N-Cyclopentyl Group Installation

Steric hindrance from the cyclopentyl groups necessitates microwave-assisted heating or high-pressure conditions . A patented protocol employs N-methylpyrrolidone (NMP) as a solvent at 150°C under 5 bar pressure, achieving 70% yield. Alternatively, phase-transfer catalysis with tetrabutylammonium bromide (TBAB) enhances reaction kinetics in biphasic systems.

Optimization of Critical Reaction Parameters

Solvent Effects

Polar aprotic solvents (e.g., DMF, NMP) improve furan cyclization yields by stabilizing transition states, while nonpolar solvents (toluene) favor SNAr reactions by reducing solvation of nucleophiles.

Catalytic Systems

Palladium-based catalysts (e.g., Pd(OAc)₂/Xantphos) are optimal for cross-coupling, with turnover numbers (TON) exceeding 1,000 in furan-aryl bond formation. Copper catalysts (CuI/Cs₂CO₃) remain cost-effective for iodide-mediated cyclizations.

Temperature and Time

Elevated temperatures (120–150°C) accelerate furan formation but risk decomposition. Kinetic studies recommend 8–12 hours at 110°C for amidation to balance conversion and side-product formation.

Characterization and Analytical Validation

Spectroscopic Confirmation

Chemical Reactions Analysis

Types of Reactions

Benzenecarboximidamide, 4,4’-(2,5-furandiyl)bis[N-cyclopentyl-] can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced forms of the compound, often involving the use of reducing agents like hydrogen or metal hydrides.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a wide range of substituted compounds.

Scientific Research Applications

Benzenecarboximidamide, 4,4’-(2,5-furandiyl)bis[N-cyclopentyl-] has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in drug development.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of Benzenecarboximidamide, 4,4’-(2,5-furandiyl)bis[N-cyclopentyl-] involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

- Benzenecarboximidamide, 4,4’-(2,5-furandiyl)bis[N-cyclohexyl-]

- Benzenecarboximidamide, 4,4’-(2,5-furandiyl)bis[N-(3-pentanyl)-]

Uniqueness

Benzenecarboximidamide, 4,4’-(2,5-furandiyl)bis[N-cyclopentyl-] is unique due to its specific structural features, such as the presence of cyclopentyl groups and the furan ring. These features confer distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

Benzenecarboximidamide derivatives, particularly those containing furan moieties, have garnered attention in recent years due to their potential biological activities, including antitumor and antimicrobial properties. This article explores the biological activity of the compound "Benzenecarboximidamide, 4,4'-(2,5-furandiyl)bis[N-cyclopentyl-]", synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a unique structure characterized by:

- Furan ring : Contributes to its electronic properties and biological interactions.

- Amidine functional groups : Known for their biological activity, particularly in binding to nucleic acids.

Antitumor Activity

Recent studies have indicated that compounds with furan and amidine functionalities exhibit significant antitumor activity. For instance, research on similar derivatives has shown promising results against various cancer cell lines.

- Cell Lines Tested :

- A549 (lung cancer)

- HCC827 (lung cancer)

- NCI-H358 (lung cancer)

The compounds were evaluated using both two-dimensional (2D) and three-dimensional (3D) cell culture assays. The results demonstrated that:

- Compounds with furan moieties showed higher cytotoxicity in 2D assays compared to 3D formats.

- Specific derivatives exhibited IC50 values in the low micromolar range, indicating potent antitumor effects.

| Compound | Cell Line | IC50 (μM) | Assay Type |

|---|---|---|---|

| 5 | A549 | 6.26 ± 0.33 | 2D |

| 5 | HCC827 | Moderate | 2D |

| 6 | NCI-H358 | 6.48 ± 0.11 | 2D |

| 9 | A549 | High | 2D |

Antimicrobial Activity

In addition to antitumor properties, benzenecarboximidamide derivatives have demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. The testing involved:

- Microbial Strains :

- Escherichia coli (Gram-negative)

- Staphylococcus aureus (Gram-positive)

The antimicrobial efficacy was assessed using broth microdilution methods according to CLSI guidelines. The results indicated that certain derivatives showed significant antibacterial activity, supporting their potential use in treating infections.

The proposed mechanism for the biological activity of these compounds includes:

- DNA Binding : These compounds predominantly bind within the minor groove of AT-DNA, which can inhibit DNA-dependent enzymes essential for cancer cell proliferation.

- Inhibition of Enzymatic Activity : The amidine groups may interact with various enzymes involved in tumor progression and microbial resistance.

Case Studies

Several case studies highlight the potential clinical applications of benzenecarboximidamide derivatives:

- In Vivo Studies : Animal models have shown that these compounds can effectively reduce tumor size at submicromolar dosages.

- Clinical Trials : Some derivatives are currently undergoing phase I and II trials, focusing on their safety and efficacy in humans.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.